molecular formula C13H9NOS B6367396 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine CAS No. 1111103-02-6

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine

Cat. No.: B6367396
CAS No.: 1111103-02-6
M. Wt: 227.28 g/mol
InChI Key: BJRYMKJFWXPWTI-UHFFFAOYSA-N
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Description

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine is a heterocyclic compound that combines the structural features of both benzo[b]thiophene and pyridine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the benzo[b]thiophene and pyridine moieties imparts unique chemical and physical properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine typically involves the coupling of benzo[b]thiophene derivatives with pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodothiophenol with phenylacetylene . This method allows for the formation of the benzo[b]thiophene core, which can then be further functionalized to introduce the pyridine moiety.

Another approach involves the electrophilic cyclization of o-alkynyl thioanisole, which can be used to construct the benzo[b]thiophene ring system . This method provides a versatile route to various substituted benzo[b]thiophenes, which can then be coupled with pyridine derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be employed to modify the benzo[b]thiophene ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce various functional groups onto the pyridine or benzo[b]thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or ion channels, to exert its biological effects. The presence of both the benzo[b]thiophene and pyridine moieties allows for diverse interactions with biological macromolecules, potentially leading to multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene: A simpler analog that lacks the pyridine moiety but retains the core benzo[b]thiophene structure.

    2-Hydroxypyridine: A simpler analog that lacks the benzo[b]thiophene moiety but retains the pyridine structure with a hydroxyl group.

Uniqueness

5-[Benzo(B)thiophen-2-YL]-2-hydroxypyridine is unique in that it combines the structural features of both benzo[b]thiophene and pyridine, resulting in a compound with enhanced chemical and physical properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-13-6-5-10(8-14-13)12-7-9-3-1-2-4-11(9)16-12/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRYMKJFWXPWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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